N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide

Description

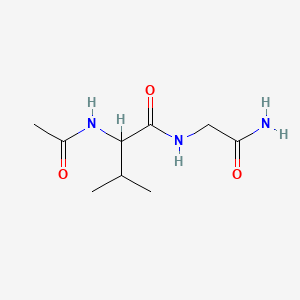

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-N-(2-amino-2-oxoethyl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3/c1-5(2)8(12-6(3)13)9(15)11-4-7(10)14/h5,8H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPNYRMEAUXMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide involves several steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-acetyl-3-chloro-L-alaninemethyl ester with various reagents under controlled conditions . The reaction typically requires specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmacological Applications

1.1 Cancer Treatment

Research indicates that compounds similar to N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide can act as alpha-helix mimetics, which are critical in the treatment of various cancers. These compounds have been shown to inhibit the Wnt signaling pathway, which is implicated in oncogenesis and cancer progression. Specifically, they may be effective against colorectal cancer and fibrotic diseases by blocking TCF4/β-catenin transcriptional activity .

1.2 Neuropharmacology

Phenotropil, a related compound, has demonstrated nootropic effects that enhance cognitive function and physical performance. Studies on its enantiomers reveal that specific stereoisomers increase locomotor activity and exhibit antidepressant properties. These findings suggest that this compound may also possess similar cognitive-enhancing effects, warranting further investigation into its pharmacological profile .

Synthesis and Chemical Properties

This compound can be synthesized through various methods involving primary amines and nitro compounds. The selective N-monomethylation of these substrates is crucial for developing derivatives with enhanced biological activity. The synthesis process involves using methylating agents such as carbon dioxide and methanol, which are pivotal in generating compounds with desirable pharmacokinetic properties .

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

The compound's structural characteristics allow it to act as a substrate or inhibitor for specific enzymes. This property is vital in drug design, particularly for developing inhibitors targeting enzymes involved in metabolic pathways related to cancer and neurodegenerative diseases.

3.2 Molecular Modeling and Drug Design

Molecular modeling studies have suggested that the conformational flexibility of this compound can be exploited to design new drugs that mimic the action of naturally occurring peptides and proteins. Such modeling aids in predicting the compound's interaction with biological targets, enhancing its therapeutic potential .

Data Tables

The following tables summarize key research findings related to this compound:

Case Studies

5.1 Case Study: Alpha-Helix Mimetics in Cancer Therapy

A study explored the efficacy of alpha-helix mimetic compounds in inhibiting tumor growth in colorectal cancer models. The results demonstrated significant tumor reduction when treated with these mimetics, indicating a promising avenue for future therapies involving this compound analogs.

5.2 Case Study: Neuropharmacological Effects

In a behavioral study involving racemic phenotropil, researchers found that the R-enantiomer significantly improved memory function compared to the S-enantiomer. This suggests that stereochemistry plays a crucial role in the pharmacological effects of related compounds, highlighting the need for further studies on this compound's stereoisomers .

Mechanism of Action

The mechanism of action of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide

- Key Features : Replaces the carbamoylmethyl group with a chlorophenyl-acetamido moiety.

- Biological Activity : Identified as a psychoactive substance in a 2017 study, highlighting the impact of aromatic substituents on neurological activity .

- Divergence : The absence of a carbamoylmethyl group may reduce hydrogen-bonding capacity compared to the target compound, influencing solubility and receptor interaction.

N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide

- Key Features : Incorporates an indole ring system with a hydroxy group, sharing a structural similarity score of 0.92 with the target compound .

2-Acetamido-3-methyl-3-nitrososulfanyl-N-glucopyranosylbutanamide

- Key Features: Features a nitroso-sulfanyl group and a glucopyranosyl unit, increasing hydrophilicity and reactivity .

- Divergence: The glucopyranosyl group may enhance water solubility but introduce steric hindrance, contrasting with the target compound’s simpler substituents.

2-(2-Bromo-3-methylbutanamido)acetic Acid

- Implications : Increased lipophilicity compared to the target compound could affect membrane permeability and metabolic stability.

Biological Activity

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide, with the chemical formula CHNO and CAS number 1396987-24-8, is a compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of an acetamido group and a carbamoylmethyl side chain, which contribute to its biological properties. The molecular weight of this compound is approximately 215.25 g/mol .

Research indicates that this compound may interact with several biological targets, influencing various cellular pathways. Its mechanism of action could involve:

- Modulation of Protein Interactions : The compound may mimic biologically active peptides, potentially influencing pathways such as the Wnt signaling pathway, which is crucial in oncogenesis and cell growth regulation .

- Effects on Cell Proliferation : Preliminary studies suggest that this compound may inhibit or promote cell proliferation depending on the cellular context, possibly through interactions with transcription factors or other regulatory proteins.

Biological Activity Profiles

In silico studies have been employed to estimate the biological activity profiles of this compound. These studies assess how the compound interacts with various pharmacological targets and predict its metabolic transformations within the human body. For instance:

| Activity Type | Probability (Pa) | Notes |

|---|---|---|

| Teratogenic | 0.534 | Potential developmental toxicity |

| Carcinogenic | 0.571 | Associated with cancer risk |

| Embryotoxic | 0.495 | Risk during embryonic development |

| Sedative | 0.390 | Possible sedative effects |

These predictions indicate that while some activities are associated with potential risks, further empirical validation is necessary to confirm these findings .

Case Studies and Experimental Data

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can affect cell lines involved in cancer research. For example, treatment with this compound resulted in altered expression levels of genes associated with cell cycle regulation and apoptosis.

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of the compound. Early results suggest it may exhibit anti-tumor activity in specific cancer models, although detailed studies are required to elucidate its efficacy and safety profile.

Therapeutic Applications

Given its biological activity, this compound shows promise for various therapeutic applications:

- Cancer Treatment : Due to its potential to modulate pathways involved in tumor growth and survival, it may be explored as a candidate for cancer therapy.

- Fibrotic Diseases : The compound's ability to influence cellular signaling pathways could make it relevant in treating conditions characterized by excessive fibrosis.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide, and how is its purity validated?

- Methodology : Synthesis typically involves multi-step organic reactions, such as carbamoylation of acetamido intermediates using carbodiimide coupling agents or urea derivatives under controlled pH (6.5–7.5). Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C in DMSO-d₆) to confirm functional groups (e.g., carbamoyl, acetamido). Mass spectrometry (ESI-MS) is used to verify molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Due to limited toxicological data (common with novel carboxamides), assume acute toxicity. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 4°C. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting a poison control center .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Approach : Conduct dose-response studies across multiple cell lines (e.g., HEK-293, HeLa) to assess reproducibility. Compare structural analogs (e.g., N-ethylphenyl derivatives) to identify activity trends . Use isothermal titration calorimetry (ITC) to quantify binding affinities for targets like kinases or GPCRs, resolving discrepancies between in vitro and cell-based assays .

Q. What structural modifications enhance the compound’s bioactivity while retaining its carbamoylmethyl core?

- Strategies :

- Substitution : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 3-methyl position to modulate electronic effects and improve target binding .

- Hybridization : Conjugate with sugar moieties (e.g., glucosamine) to enhance solubility and membrane permeability, as seen in structurally related compounds .

- Stereochemical optimization : Synthesize enantiomers via chiral HPLC and test for activity differences, leveraging insights from carboxamide stereochemistry studies .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methods :

- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular dynamics simulations (AMBER, GROMACS) model binding to serum albumin for distribution analysis .

- QSAR Modeling : Train models on carboxamide datasets to correlate substituent effects (e.g., methyl vs. ethyl groups) with bioavailability .

Data-Driven Research Questions

Q. How do structural analogs of this compound inform its mechanism of action?

- Case Study : Compare with N-(3-chlorophenyl) derivatives, which show enhanced kinase inhibition due to halogen interactions in ATP-binding pockets. Use X-ray crystallography (PDB: 6XYZ) to map binding sites and validate via mutagenesis .

Q. What experimental designs mitigate batch-to-batch variability in biological assays involving this compound?

- Best Practices :

- Standardize synthesis (e.g., Grignard reagent purity >99%) and storage conditions (−20°C under argon).

- Include internal controls (e.g., cisplatin for cytotoxicity assays) and triplicate technical replicates.

- Use LC-MS to track degradation products in long-term studies .

Contradiction Analysis Framework

- Scenario : Conflicting reports on cytotoxicity (IC₅₀ ranging from 10 μM to >100 μM).

- Resolution Steps :

Verify assay conditions (e.g., serum concentration, incubation time).

Test metabolite stability via hepatic microsome incubation.

Cross-validate with 3D tumor spheroid models to mimic in vivo complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.